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molecular formula C8H7BrN2O B2355233 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 305790-48-1

6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B2355233
M. Wt: 227.061
InChI Key: WQXHBMNNVRGWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897619B2

Procedure details

tert-Butyl 5-bromo-2-oxo-2,3-dihydrobenzo[d]imidazole-1-carboxylate (12 g, 38 mmol) (Puwen Zhang, et. al., Bioorganic & Medicinal Chemistry Letters 11 (2001) 2747-2750 hereby incorporated by reference) and anhydrous disodium carbonate (3.2 mL, 77 mmol) were mixed in 200 mL THF. To this mixture was added dimethyl sulfate (15 mL, 153 mmol). The mixture was stirred at room temperature for 18 hours. The solvent was evaporated. The residue was dissolved in EtOAc and washed with brine and dried over sodium sulfate. The solvent was evaporated. The residue was taken up in MeOH (50 mL) and allowed to stand 18 hours. The solvent was evaporated, and the residue was triturated from MeOH (25 mL) to provide the product as a white solid (8.7 g, 100%). LCMS (API-ES) m/z: 227, 229 (M+H+).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:18]=[CH:17][C:5]2[N:6](C(OC(C)(C)C)=O)[C:7](=O)[NH:8][C:4]=2[CH:3]=1.[C:19](=[O:22])([O-])[O-].[Na+].[Na+].S(OC)(OC)(=O)=O>C1COCC1>[Br:1][C:2]1[CH:18]=[CH:17][C:5]2[NH:6][C:19](=[O:22])[N:8]([CH3:7])[C:4]=2[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
BrC1=CC2=C(N(C(N2)=O)C(=O)OC(C)(C)C)C=C1
Name
Quantity
3.2 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WAIT
Type
WAIT
Details
to stand 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was triturated from MeOH (25 mL)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=CC2=C(N(C(N2)=O)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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